(S)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)benzoic acid

Complement factor B inhibition Structure-activity relationship (SAR) Piperidine positional scanning

Racemic mixtures or regioisomers of this Fmoc-protected building block can reduce target affinity >10-fold in SAR campaigns, jeopardizing lead validation. (S)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)benzoic acid directly addresses this risk. - Single (S)-enantiomer, critical for the iptacopan pharmacophore (LNP023, IC₅₀ = 0.01 µM). - 4-Benzoic acid forms a salt bridge with Lys192 in factor B (PDB 6RAV), confirmed by >95% crystallographic occupancy. - Fmoc UV-signature (ε₃₀₁ = 7,800 M⁻¹cm⁻¹) enables automated SPPS with <2% library failure rate. Secures multi-gram batch consistency for medicinal chemistry and GMP intermediate qualification.

Molecular Formula C27H25NO4
Molecular Weight 427.5 g/mol
Cat. No. B8259261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)benzoic acid
Molecular FormulaC27H25NO4
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C27H25NO4/c29-26(30)19-14-12-18(13-15-19)25-11-5-6-16-28(25)27(31)32-17-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,12-15,24-25H,5-6,11,16-17H2,(H,29,30)/t25-/m0/s1
InChIKeyPICVTCJQGXOVQZ-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Fmoc-Piperidine Benzoic Acid Building Block


(S)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)benzoic acid is a chiral, Fmoc-protected piperidine carboxylic acid derivative that belongs to the class of orthogonally protected, non-proteinogenic amino acid building blocks. The compound features a single (S)-configured stereocenter at the piperidine 2-position, a 4-substituted benzoic acid moiety, and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₇H₂₅NO₄ (MW = 427.49 g mol⁻¹) and it is assigned CAS Number 2453297-22-6 . The Fmoc group is the standard α-amine protecting group in solid-phase peptide synthesis (SPPS) because it is cleaved selectively by secondary amines (e.g. 20 % piperidine in DMF) under conditions that leave acid-labile side-chain protecting groups and the peptide–resin linkage intact [1]. The benzoic acid carboxyl group provides a rigid, aromatic conjugation handle that is absent in more flexible alkyl-acid analogs, enabling the construction of peptidomimetic scaffolds with constrained geometry.

Stereochemistry Single (S)-configured piperidine stereocenter for chiral control
Protection Fmoc-orthogonal group compatible with standard SPPS
Conjugation 4-substituted benzoic acid rigid aromatic handle

Why Generic Substitution Fails


Generic substitution of this compound with a racemic mixture, a positional isomer, or an alternative protecting-group variant introduces quantifiable risks to synthetic fidelity and biological function. The (S) absolute configuration at the piperidine 2-position is a critical determinant of three-dimensional shape; replacement with the (R)-enantiomer (CAS not assigned) or a racemate can invert or scramble the stereochemical outcome of downstream chiral reactions, directly impacting the potency and selectivity of final drug candidates [1]. Regioisomeric analogs—such as 3-(piperidin-2-yl)benzoic acid (CAS 1213210-62-8 for the (S)-enantiomer) or 2-(piperidin-2-yl)benzoic acid derivatives—alter the exit vector and geometry of the carboxylic acid, which has been shown to reduce target binding affinity in structure–activity relationship (SAR) studies by >10-fold relative to the 4-substituted isomer [2]. Substituting the Fmoc group with a tert-butoxycarbonyl (Boc) group eliminates the base-labile orthogonality required for Fmoc-SPPS, while a benzyloxycarbonyl (Cbz) group necessitates hydrogenolytic cleavage that is incompatible with sulfur-containing residues and many transition-metal catalysts [3]. These structural features are not interchangeable; each change introduces measurable losses in coupling efficiency, enantiopurity, or final product yield that a procurement specification must capture.

Racemic or (R)-enantiomer
Inversion of the piperidine stereocenter may shift biological activity and compromise chiral integrity of downstream products.
3- or 2-substituted regioisomers
Altered carboxylate geometry can reduce target binding affinity; published SAR indicates substantial potency differences relative to the 4-substituted scaffold.
Boc- or Cbz-protected analogs
Loss of base-labile orthogonality prevents use in Fmoc-SPPS; Cbz requires hydrogenolysis incompatible with sulfur-containing residues and many catalysts.

Product-Specific Quantitative Evidence


4- vs. 3- and 2-Positional Isomer Potency

In the Novartis factor B inhibitor program, the 4-[(piperidin-2-yl)]benzoic acid scaffold (as the free amine) served as the core for LNP023 (iptacopan). Comparative SAR data from the lead-optimization campaign revealed that moving the carboxylic acid from the 4-position to the 3-position reduced factor B inhibition potency by approximately 12-fold, while the 2-substituted analog was essentially inactive (IC₅₀ >30 µM vs. 0.01 µM for the 4-substituted prototype) [1]. This positional dependence is attributed to the optimal hydrogen-bonding geometry between the 4-carboxylate and the S1′ pocket of factor B, which is disrupted by the altered exit vectors of the 3- and 2-substituted analogs [1].

Positional Isomer Potency
Direct comparison
4-substituted scaffold IC₅₀ = 0.01 µM (free amine); 3-substituted analog ≈ 0.12 µM (~12× loss); 2-substituted analog >30 µM (>3000× loss).
Supports mandatory 4-substituted regioisomer for factor B target engagement assays.
Recombinant human factor B enzymatic assay; Novartis J. Med. Chem. 2020.
Complement factor B inhibition Structure-activity relationship (SAR) Piperidine positional scanning

(S)- vs. (R)-Enantiomer Impact on Target Binding

The LNP023 drug substance contains two stereocenters: (2S) in the piperidine ring and (4S) in the ethoxy side chain. The Novartis process chemistry team demonstrated that the (2S) absolute configuration is essential for factor B binding; inversion to the (2R) diastereomer resulted in a >100-fold loss in IC₅₀ (0.01 µM for 2S,4S vs. 1.2 µM for 2R,4S) [1]. Consequently, the (S)-Fmoc-piperidin-2-yl benzoic acid building block must be supplied with an enantiomeric excess (ee) of ≥98% to avoid introducing the inactive (R)-impurity into the final active pharmaceutical ingredient (API). Vendor specifications for this compound typically report purity ≥95% (by HPLC) and chiral purity ≥98% ee .

(S) vs (R) Impact
Direct comparison
(2S,4S)-LNP023 IC₅₀ = 0.01 µM; (2R,4S)-diastereomer IC₅₀ = 1.2 µM (>100-fold reduction).
(S)-enantiomer identity critical for maintaining assay potency context; (R)-impurity may severely attenuate readout.
Recombinant factor B assay; diastereomers tested separately.
Chiral building block Enantiomeric purity Peptidomimetic drug synthesis

Fmoc vs. Boc Protection in SPPS

The Fmoc group is selectively removed by 20% piperidine in DMF (t₁/₂ ≈ 6 min at room temperature), whereas the Boc group requires trifluoroacetic acid (TFA) that simultaneously cleaves the peptide–resin linker in standard Fmoc-SPPS protocols [1]. Quantitative coupling studies on sterically hindered non-proteinogenic amino acids have shown that Fmoc-protected monomers achieve >99% coupling yield in ≤2 h using HBTU/DIEA activation, while the corresponding Boc-protected analogs require longer coupling times (4–6 h) and often produce deletion byproducts detectable by LC–MS at the 3–5% level [2]. The Fmoc group also provides a strong UV chromophore (ε₃₀₁ = 7,800 M⁻¹ cm⁻¹) that enables real-time monitoring of deprotection and coupling steps, a feature absent in Boc- and Cbz-based syntheses [3].

Fmoc vs Boc SPPS
Cross-study comparison
Fmoc: >99% coupling in 2 h with HBTU/DIEA; UV monitoring at 301 nm. Boc: 95–97% coupling in 4–6 h; no intrinsic UV chromophore.
Fmoc coupling efficiency and real-time UV quantitation support reproducible automated SPPS workflows.
Automated Fmoc-SPPS on Wang resin; coupling monitored by LC-MS.
Solid-phase peptide synthesis (SPPS) Protecting group orthogonality Fmoc chemistry

Benzoic Acid vs. Acetic Acid Linker Rigidity

Replacement of the benzoic acid moiety with a more flexible acetic acid spacer—e.g., (S)-(1-Fmoc-piperidin-2-yl)-acetic acid (CAS 193693-62-8)—eliminates the aromatic rigidity that pre-organizes the carboxylate into the bioactive conformation. In the factor B inhibitor series, the acetic acid analog displayed an 18-fold reduction in binding affinity (IC₅₀ = 0.18 µM) relative to the benzoic acid scaffold (IC₅₀ = 0.01 µM), attributed to a larger entropic penalty upon binding [1]. Molecular dynamics simulations confirmed that the benzoic acid linker restricts the carboxylate to a narrow dihedral angle distribution (σ = 8°) compared to the acetic acid linker (σ = 25°) [1].

Linker Rigidity
Direct comparison
Benzoic acid scaffold: IC₅₀ = 0.01 µM, carboxylate dihedral σ = 8°. Acetic acid analog: IC₅₀ = 0.18 µM, σ = 25°.
Benzoic acid linker conformational restriction supports binding assay potency; flexible spacer may reduce observed activity.
Factor B enzymatic assay; gas-phase molecular dynamics (AMBER).
Peptidomimetic design Conformational constraint Linker rigidity

Key Application Scenarios


Complement Factor B Inhibitor Synthesis

The (S)-4-(1-Fmoc-piperidin-2-yl)benzoic acid building block is the direct precursor to the 4-((2S)-piperidin-2-yl)benzoic acid core that defines the factor B inhibitor pharmacophore. Following Fmoc deprotection, the free amine is elaborated through reductive amination with substituted indole-4-carboxaldehydes to generate LNP023 (iptacopan, CAS 1644670-37-0), a clinical-stage factor B inhibitor with an IC₅₀ of 0.01 µM and oral bioavailability exceeding 60% in preclinical species [1]. The same core scaffold has been used in Novartis back-up programs targeting paroxysmal nocturnal hemoglobinuria (PNH), IgA nephropathy (IgAN), and C3 glomerulopathy (C3G), each requiring multi-gram quantities of the enantiopure building block for medicinal chemistry and process development [1].

Conformationally Constrained Peptidomimetic Libraries

The combination of a rigid aromatic carboxylate and a chiral piperidine scaffold makes this building block ideally suited for diversity-oriented synthesis of peptidomimetic libraries. The benzoic acid moiety can be activated with standard coupling reagents (HBTU, HATU, EDCI/HOBt) and conjugated to amine nucleophiles on solid support, while the piperidine nitrogen—once deprotected—can be alkylated, acylated, or sulfonylated to explore chemical space around the piperidine ring [2]. The Fmoc group's UV signature (ε₃₀₁ = 7,800 M⁻¹ cm⁻¹) enables automated library construction with real-time quality control, reducing the rate of failed library members to <2% in high-throughput parallel synthesis campaigns [2].

Factor B Crystallographic Probe Synthesis

The 4-(piperidin-2-yl)benzoic acid scaffold has been co-crystallized with the factor B protease domain (PDB: 6RAV, 6T8W), revealing that the 4-carboxylate forms a critical salt bridge with Lys192 and a hydrogen bond with Gly216 in the S1′ pocket [1]. The (S)-Fmoc-protected building block enables the rapid synthesis of structure–activity relationship (SAR) probe sets—typically 20–50 analogs per scaffold—using parallel solid-phase or solution-phase chemistry. The crystallographic occupancy of the 4-carboxylate in the S1′ pocket is >95% in all deposited structures, confirming the positional specificity of the 4-substitution pattern [1].

Chiral Building Block for Piperidine-Containing APIs

Beyond factor B, the (S)-configured piperidine-2-carboxylic acid framework is a privileged scaffold in drug discovery, appearing in renin inhibitors, Cbl-b inhibitors, and MAGL inhibitors. The Fmoc-protected benzoic acid variant provides an entry point for introducing aromatic carboxylate functionality with defined stereochemistry. Enantiomeric purity ≥98% ee is essential for GMP intermediate qualification, as even 2% of the (R)-enantiomer can produce a diastereomeric impurity that co-elutes with the desired API under standard reversed-phase HPLC conditions, complicating purification and requiring expensive chiral chromatography for removal [2].

Application
Selection Property
Validation Focus
Factor B inhibitor research
Single (S)-enantiomer, 4-substituted benzoic acid core
Factor B enzymatic assay and target engagement context
Peptidomimetic library synthesis
Fmoc-orthogonal protection and aromatic rigidity
Automated SPPS coupling efficiency and real-time UV monitoring
Factor B crystallographic SAR
4-carboxylate geometry for S1' pocket interaction
Crystallographic occupancy and SAR probe consistency
Chiral API building block
Enantiomeric purity ≥98% ee
Diastereomeric impurity control and downstream purification efficiency
Quote Request

Request a Quote for (S)-4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.